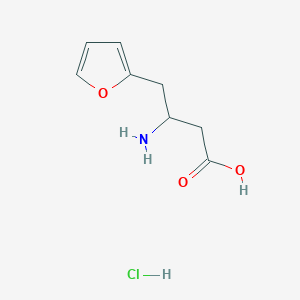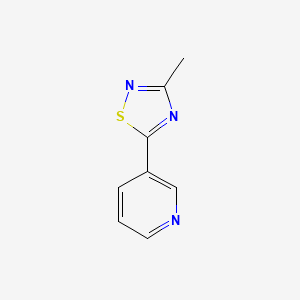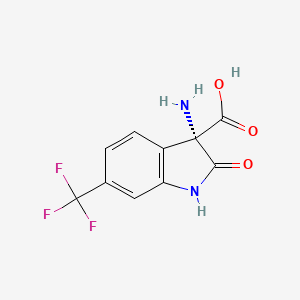
Cyclopropyl 3-methyloxirane-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopropyl 3-methyloxirane-2-carboxylate is an organic compound with the molecular formula C7H10O3. It is characterized by the presence of a cyclopropyl group, a methyloxirane ring, and a carboxylate ester functional group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cyclopropyl 3-methyloxirane-2-carboxylate can be synthesized through several methods. One common approach involves the reaction of cyclopropyl carboxylic acid with methyloxirane in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, with the use of tertiary amines to facilitate the ring-opening of the oxirane .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes often utilize continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity starting materials and optimized reaction conditions is crucial to achieve high yields and product purity .
Análisis De Reacciones Químicas
Types of Reactions: Cyclopropyl 3-methyloxirane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of β-hydroxy esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Tertiary amines and carboxylic acids are often employed as catalysts and reactants in substitution reactions.
Major Products:
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: β-hydroxy esters.
Aplicaciones Científicas De Investigación
Cyclopropyl 3-methyloxirane-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of resins, plasticizers, and other industrial materials.
Mecanismo De Acción
The mechanism of action of cyclopropyl 3-methyloxirane-2-carboxylate involves the ring-opening of the oxirane group, which can be catalyzed by tertiary amines. This process leads to the formation of β-hydroxy esters, which can further undergo various transformations. The molecular targets and pathways involved in these reactions are primarily related to nucleophilic substitution and esterification processes .
Comparación Con Compuestos Similares
Cyclopropyl 3-methyloxirane-2-carboxylate: Unique due to its combination of cyclopropyl and methyloxirane groups.
Cyclopropyl carboxylate: Lacks the oxirane ring, leading to different reactivity.
Methyloxirane carboxylate: Contains the oxirane ring but lacks the cyclopropyl group.
Uniqueness: this compound is unique due to its structural combination of a cyclopropyl group and a methyloxirane ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific synthetic applications and research studies .
Propiedades
Fórmula molecular |
C7H10O3 |
|---|---|
Peso molecular |
142.15 g/mol |
Nombre IUPAC |
cyclopropyl 3-methyloxirane-2-carboxylate |
InChI |
InChI=1S/C7H10O3/c1-4-6(9-4)7(8)10-5-2-3-5/h4-6H,2-3H2,1H3 |
Clave InChI |
LYQGQPLLPLGGNX-UHFFFAOYSA-N |
SMILES canónico |
CC1C(O1)C(=O)OC2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![9-methyl-6-(trifluoromethyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B13899301.png)
![(1R,4R,5R)-2-azabicyclo[2.2.1]heptan-5-ol;hydrochloride](/img/structure/B13899302.png)

![6-Methyl-3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-amine dihydrochloride](/img/structure/B13899322.png)

